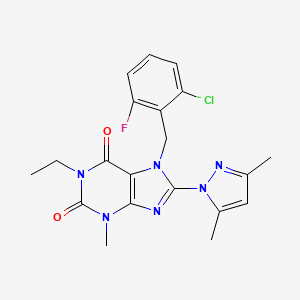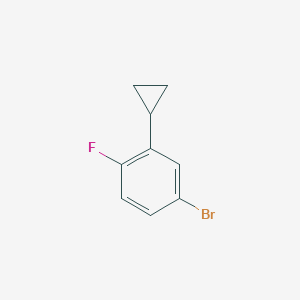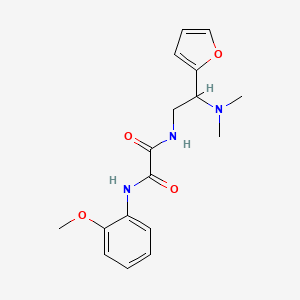![molecular formula C24H25F3N4O3 B2505841 3-(5-オキソ-5-{4-[3-(トリフルオロメチル)フェニル]ピペラジン-1-イル}ペンチル)キナゾリン-2,4(1H,3H)-ジオン CAS No. 896355-97-8](/img/structure/B2505841.png)
3-(5-オキソ-5-{4-[3-(トリフルオロメチル)フェニル]ピペラジン-1-イル}ペンチル)キナゾリン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound notable for its versatile applications in medicinal and materials chemistry. This compound features a quinazoline-dione core attached to a piperazine ring, further modified with a trifluoromethylphenyl group, contributing to its unique chemical properties and bioactivity.
科学的研究の応用
Chemistry: Utilized as a precursor for more complex organic molecules, serving as an important intermediate in synthetic organic chemistry. Biology: Explored for its potential as a pharmaceutical agent, particularly in drug development targeting various diseases due to its ability to interact with specific biological targets. Medicine: Investigated for therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent, exploiting its molecular interactions. Industry: Applied in the development of advanced materials, including polymers and surface coatings, owing to its robust chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, starting with the quinazoline-2,4(1H,3H)-dione framework. Key synthetic routes include:
Nucleophilic substitution reactions: to introduce the piperazine group.
Aldehyde or ketone condensations: to form the oxo-pentyl chain.
The trifluoromethylphenyl group is typically incorporated via electrophilic aromatic substitution .
Reaction conditions vary but commonly include the use of strong bases or acids, with reactions performed under reflux to ensure complete conversion of reactants.
Industrial Production Methods: Industrially, large-scale production may use continuous flow reactors to ensure consistent yield and purity. Solvent choices, catalysts, and temperature control are optimized for maximum efficiency and minimal waste.
化学反応の分析
Types of Reactions:
Oxidation: Oxidative transformations can alter the quinazoline ring, potentially affecting its bioactivity.
Reduction: Reduction reactions may involve the piperazine ring, typically under hydrogenation conditions.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce new functional groups enhancing its properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituents: Halides, alkylating agents, and acylating agents under appropriate conditions.
Major Products:
From oxidation: Modified quinazoline derivatives.
From reduction: Reduced piperazine derivatives.
From substitution: Derivatives with various functional groups enhancing solubility or reactivity.
作用機序
Mechanism: The compound's effects are primarily exerted through its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases involved in cell signaling pathways. By binding to these targets, the compound can modulate pathways related to cell proliferation, apoptosis, or immune responses.
類似化合物との比較
3-(5-oxo-5-{4-[3-(trifluoromethoxy)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(fluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(difluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
Comparison: The primary distinguishing feature of 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound's lipophilicity and can affect its binding affinity to molecular targets.
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique trifluoromethyl substitution, setting it apart from other analogs and potentially offering superior pharmacokinetic properties and therapeutic efficacy.
特性
IUPAC Name |
3-[5-oxo-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c25-24(26,27)17-6-5-7-18(16-17)29-12-14-30(15-13-29)21(32)10-3-4-11-31-22(33)19-8-1-2-9-20(19)28-23(31)34/h1-2,5-9,16H,3-4,10-15H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWCYVVRYTSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2505775.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2505779.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
